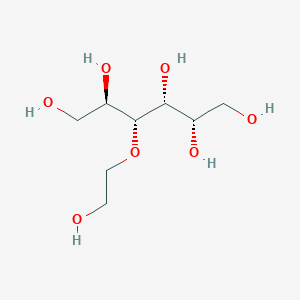
CERAMIDE GLYCANASE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceramide glycanase is an enzyme used to deglycosylate a variety of glycosphingolipids by cleaving the β-glycosyl linkage . It is primarily used to release glycans from glycosphingolipids (GSLs) for their characterization .
Synthesis Analysis
Ceramides, the precursors of this compound, are synthesized biologically by many organisms. This biological production of ceramides has been studied as a green alternative to the chemical synthesis method .Molecular Structure Analysis
The molecular structure of ceramides, including this compound, is complex and involves various types of molecular interactions within glycan-protein complexes . The structural investigation of glycosylated biomolecules, including conformational changes of glycans, impacts molecular interactions within the glycan-protein complex .Chemical Reactions Analysis
This compound is involved in the hydrolysis of monosialoganglioside GM1 . It is also implicated in the induction of β-cell apoptosis and the modulation of many insulin signaling intermediates .Physical And Chemical Properties Analysis
This compound is extremely hydrophobic and cannot exist in suspension in aqueous media . It increases the molecular order (rigidity) of phospholipids in membranes, gives rise to lateral phase separation and domain formation in phospholipid bilayers, and makes bilayers and cell membranes permeable to small and large solutes .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research directions include understanding the diverse physiological and pathological roles of ceramides and their metabolites in epidermal permeability barrier function, epidermal cell proliferation and differentiation, immunity, and cutaneous diseases . There is also interest in the utilization of ceramides to treat cutaneous disease .
Propiedades
Número CAS |
106769-66-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



